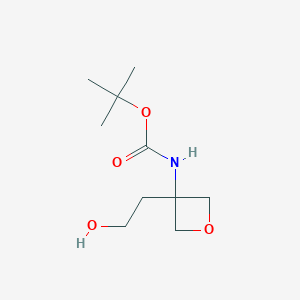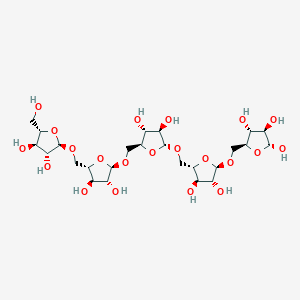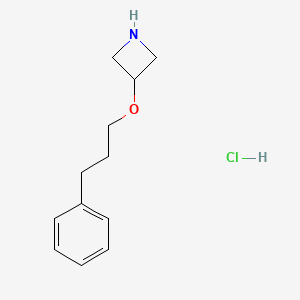
5-Bromo-3-(vinylamino)pyridine-2-carbonitrile
Vue d'ensemble
Description
5-Bromo-3-(vinylamino)pyridine-2-carbonitrile (5B3VAPC) is an organic compound that has been extensively studied for its potential applications in the field of organic chemistry. 5B3VAPC is a versatile molecule with a wide range of uses, from the synthesis of pharmaceuticals to the development of new materials.
Applications De Recherche Scientifique
5-Bromo-3-(vinylamino)pyridine-2-carbonitrile has a wide range of applications in the field of scientific research. It has been used to synthesize a variety of pharmaceuticals, including anti-inflammatory drugs, anticonvulsants, and anti-cancer drugs. In addition, this compound has been used as a starting material for the synthesis of polymers, dyes, and other materials. It has also been used in the study of the structure and reactivity of organic molecules, as well as in the development of new catalysts and catalytic processes.
Mécanisme D'action
The mechanism of action of 5-Bromo-3-(vinylamino)pyridine-2-carbonitrile is not fully understood. However, it is believed that the compound acts as an electron donor, donating electrons to other molecules. This allows it to participate in a variety of chemical reactions, including nucleophilic substitution and electrophilic addition.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, some studies have suggested that the compound may have anti-inflammatory and anticonvulsant properties. In addition, it has been shown to have the potential to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
5-Bromo-3-(vinylamino)pyridine-2-carbonitrile has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and has a high yield. In addition, it is a versatile molecule that can be used in a variety of reactions. However, it is important to note that the compound is toxic and should be handled with caution.
Orientations Futures
There are a number of potential future directions for the study of 5-Bromo-3-(vinylamino)pyridine-2-carbonitrile. These include further research into the compound’s biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals and other materials. In addition, further research into the mechanism of action of this compound could lead to the development of new catalysts and catalytic processes. Finally, further research into the structure and reactivity of this compound could lead to new insights into the structure and reactivity of other organic molecules.
Propriétés
IUPAC Name |
5-bromo-3-(ethenylamino)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c1-2-11-7-3-6(9)5-12-8(7)4-10/h2-3,5,11H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMQHVMUSRBSFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CNC1=C(N=CC(=C1)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-Oxa-3-azabicyclo[3.1.1]heptane tosylate](/img/structure/B1377624.png)


![N-{2-[benzyl(methyl)amino]ethyl}acetamide hydrochloride](/img/structure/B1377627.png)
![2-(Benzylamino)-1-[2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1377628.png)



![6-bromo-1H,2H,3H-pyrrolo[3,2-b]pyridine](/img/structure/B1377636.png)
![{5-[(2-bromophenyl)methyl]-4H-1,2,4-triazol-3-yl}methanol](/img/structure/B1377639.png)
![3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride](/img/structure/B1377644.png)